Tris(dibutylamino)phosphine

Description

Overview of Aminophosphines: Structural Features and Electronic Characteristics

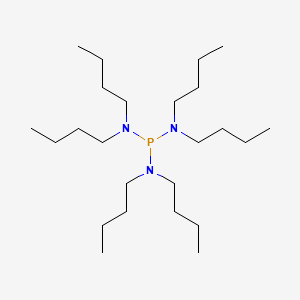

Aminophosphines are organophosphorus compounds characterized by at least one phosphorus-nitrogen (P-N) single bond. In molecules like Tris(dibutylamino)phosphine, the central phosphorus atom is bonded to three amino groups. Structurally, the phosphorus center in these trivalent compounds typically adopts a trigonal pyramidal geometry, similar to other phosphines and ammonia. The nitrogen atoms in the amino substituents also possess a lone pair of electrons, and their geometry can range from trigonal pyramidal to a more planar configuration, depending on the steric and electronic environment.

The Role of Alkyl Substituents on Phosphorus- and Nitrogen-Centers in Aminophosphine (B1255530) Chemistry

The identity of the alkyl groups attached to the nitrogen atoms is a critical determinant of an aminophosphine's properties. Altering these substituents provides a powerful method for tuning both the steric and electronic characteristics of the molecule. fiveable.me

Steric Effects: The size and branching of the alkyl groups directly influence the steric bulk around the phosphorus center. rsc.orgmdpi.com Larger alkyl groups, such as the n-butyl groups in this compound, create more significant steric hindrance than smaller groups like methyl or ethyl. This steric crowding can affect the molecule's ability to coordinate to a metal center, influence the stability of resulting complexes, and dictate the selectivity of catalytic reactions. The Tolman cone angle, a common metric for phosphine (B1218219) steric bulk, generally increases with the size of the alkyl substituents. While specific values for this compound are not widely reported, it is expected to be a sterically demanding ligand due to the six butyl chains.

Electronic Effects: Alkyl groups are electron-donating through an inductive effect (+I). Increasing the length or branching of the alkyl chains can subtly enhance the electron-donating nature of the amino groups, which in turn increases the electron density on the phosphorus atom. This generally leads to higher Lewis basicity and nucleophilicity. nih.gov Therefore, this compound is expected to be a stronger electron-donating ligand compared to its methyl or ethyl counterparts, such as Tris(dimethylamino)phosphine. This enhanced basicity influences its reactivity in various chemical transformations, including its use as a catalyst or reagent. smolecule.comchemimpex.com

Research Landscape for Tris(dialkylamino)phosphines and the Specific Context of this compound

Tris(dialkylamino)phosphines are a well-established class of compounds with diverse applications in chemistry. They are frequently employed as ligands in transition metal catalysis, where their strong electron-donating properties can stabilize metal centers in low oxidation states. smolecule.com Research has demonstrated their utility in reactions like hydrodefluorination, where simple trialkylphosphines can act as effective catalysts. nih.gov

Furthermore, these compounds serve as valuable reagents in organic and inorganic synthesis. A notable application is in the synthesis of indium phosphide (B1233454) (InP) quantum dots, where tris(dialkylamino)phosphines act as a safer phosphorus source. nih.gov In these reactions, the aminophosphine plays a dual role, serving as both the phosphorus precursor and a reducing agent in a complex disproportionation reaction. nih.gov They have also been used in desulfurization reactions and to mediate the conversion of functional groups. wikipedia.orgrsc.org Kinetic studies have explored their reactivity in fundamental chemical processes like alkylation reactions. amanote.com

Within this landscape, this compound, also known as N,N,N',N',N'',N''-hexabutylphosphinetriamine, is a commercially available yet less-studied member of this family compared to its smaller analogues. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 5848-65-7 | chemicalbook.com |

| Molecular Formula | C24H54N3P | chemicalbook.com |

| Molecular Weight | 415.68 g/mol | chemicalbook.com |

| Boiling Point | 140-142 °C at 0.1 Torr | chemicalbook.com |

| IUPAC Name | N,N,N',N',N',N''-hexabutylphosphinetriamine |

Due to its six butyl groups, this compound possesses significant steric bulk and strong electron-donating character. While specific, detailed research findings focusing exclusively on this compound are limited, its properties suggest potential utility in areas where these characteristics are advantageous. For instance, its strong basicity and steric hindrance could be beneficial in promoting specific catalytic pathways or in serving as a non-coordinating base. Its applications can be inferred from the broader reactivity patterns of tris(dialkylamino)phosphines and other bulky phosphines like tri-n-butylphosphine, which is an effective catalyst for certain C-F bond activation reactions. nih.gov Further research is needed to fully characterize its coordination chemistry and catalytic activity, positioning it as a potentially valuable, albeit under-explored, reagent in the chemist's toolkit.

Properties

IUPAC Name |

N-bis(dibutylamino)phosphanyl-N-butylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H54N3P/c1-7-13-19-25(20-14-8-2)28(26(21-15-9-3)22-16-10-4)27(23-17-11-5)24-18-12-6/h7-24H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQFNWOYQMPPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)P(N(CCCC)CCCC)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207175 | |

| Record name | Tris(N,N-di-N-butylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5848-65-7 | |

| Record name | Tris(N,N-di-N-butylamino)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(N,N-di-N-butylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Studies of Tris Dibutylamino Phosphine in Organic and Inorganic Systems

Nucleophilic Reactivity of Tris(dibutylamino)phosphine

The phosphorus center in tris(dialkylamino)phosphines is highly nucleophilic, readily engaging with a variety of electrophilic species. This reactivity is central to its role in numerous chemical transformations.

Reactions with Electrophilic Centers (e.g., Carbonyl Compounds, Nitrosoarenes, Alkyl Halides)

Tris(dialkylamino)phosphines exhibit well-documented reactivity towards various electrophiles. In reactions involving fluorinated ylides generated from tris(dimethylamino)phosphine, Wittig reaction products were formed with simple aldehydes and reactive ketones. oup.com The interaction with metal carbonyls has also been investigated, where tris(dimethylamino)phosphine reacts with compounds like Ni(CO)₄ and Fe(CO)₅ to yield substituted metal carbonyl complexes. acs.org

The reaction with nitrosoarenes is particularly sensitive to steric hindrance. mit.edu When a phosphorus triamide reacts with the sterically congested 2,4,6-tri-tert-butylnitrosobenzene, a stable cyclic product is formed. mit.edu In contrast, reactions with less sterically hindered substrates such as 2,4,6-trimethylnitrosobenzene result in a deoxygenative process where the substrate inserts into the phosphorus triamide core. mit.edu This dual reactivity highlights the influence of steric factors on the reaction pathway.

Kinetic studies have been performed on the alkylation of tris(dialkylamino)phosphines with alkyl halides. amanote.com These reactions typically proceed through a nucleophilic attack of the phosphine (B1218219) on the alkyl halide, forming a phosphonium (B103445) ion. nih.gov Palladium-catalyzed cross-coupling reactions of secondary and tertiary alkyl bromides with nitrogen nucleophiles have also been studied, where the identity of the phosphine ligand significantly impacts the reaction's conversion and selectivity. nih.gov

Investigations into [4+1] Cycloaddition Analogues

The ability of trivalent phosphorus compounds to participate in cycloaddition reactions is a key feature of their chemistry. Specifically, in reactions with certain sterically demanding substrates, tris(dialkylamino)phosphines can act as the one-atom component in a [4+1] cycloaddition.

Detailed investigations using Density Functional Theory (DFT) calculations have shown that the reaction between a phosphorus triamide and sterically congested nitrosoarenes, such as 2,4,6-tri-tert-butylnitrosobenzene, proceeds through a concerted [4+1] cycloaddition mechanism. mit.edu This reaction leads to the formation of a σ⁵,λ⁵-phosphorus product, where the aromaticity of the arene ring is lost, as confirmed by crystallographic data. mit.edu This contrasts with the behavior of less sterically hindered nitrosoarenes, which undergo deoxygenation instead. mit.edu While other phosphine-catalyzed cycloadditions like [3+2] and [3+3] annulations are known, the [4+1] pathway with nitrosoarenes is a distinct reactivity mode for these aminophosphines. acs.orgrsc.org

| Nitrosoarene Substrate | Steric Hindrance | Reaction Pathway | Product Type |

|---|---|---|---|

| 2,4,6-tri-tert-butylnitrosobenzene | High | Concerted [4+1] Cycloaddition | σ⁵,λ⁵-phosphole |

| 2,4,6-trimethylnitrosobenzene | Low | Deoxygenation / Insertion | Aryl nitrene migration product |

Redox Chemistry of this compound

The strong phosphorus-oxygen and phosphorus-sulfur bond energies make tris(dialkylamino)phosphines effective reagents in redox reactions, particularly for the removal of oxygen, sulfur, and selenium atoms from various substrates.

Deoxygenation Reactions of Organic Substrates

Tris(dialkylamino)phosphines are capable of deoxygenating a range of organic molecules. The reaction of tris(diethylamino)phosphine (B1199214) with cyclic α-diketones like acenaphthenequinone (B41937) and N-alkylisatins in the presence of fullerene C₆₀ results in the deoxygenation of the dicarbonyl compound. nih.gov As mentioned previously, less sterically congested nitrosoarenes are deoxygenated by phosphorus triamides, leading to the formation of intermediates analogous to aryl nitrenes. mit.edu The general utility of phosphines as deoxygenating agents is well-established, often being used in stoichiometric amounts to drive reactions forward due to the formation of the highly stable phosphine oxide. cas.cnrsc.org

Desulfurization and Deselenization Applications

The use of tris(dialkylamino)phosphines for desulfurization is a prominent application. Tris(diethylamino)phosphine has been specifically highlighted for its effectiveness in desulfurization reactions. acs.org Studies on aliphatic trisulfides have revealed a mechanistic dichotomy: while triphenylphosphine (B44618) removes the central sulfur atom, tris(diethylamino)phosphine extrudes a sulfur atom bonded to carbon. rsc.org The desulfurization of phosphine sulfides to the corresponding phosphines can be achieved using tris(dimethylamino)phosphine at elevated temperatures. rsc.org Furthermore, the structure of reaction products from tris(diethylamino)phosphine with N,N-dialkylpolyfluoroalkanethioamides depends on the length of the polyfluoroalkyl substituent, yielding products such as tris(diethylamino)phosphine sulfide. researchgate.net

Regarding deselenization, while direct applications with this compound are less documented, the synthesis of its selenium derivative, P(Se)(NBu₂)₃, implies a reaction with a selenium source, showcasing its affinity for chalcogens beyond oxygen and sulfur. iaea.orgresearchgate.net

| Phosphine Reagent | Site of Sulfur Extrusion | Product Type |

|---|---|---|

| Triphenylphosphine | Central sulfur atom | Disulfide |

| Tris(diethylamino)phosphine | Sulfur bonded to carbon | Disulfide (isomeric) |

Mechanistic Investigations of this compound-Involved Processes

Understanding the mechanisms underlying the reactivity of this compound is crucial for its rational application in synthesis. For the divergent reactivity with nitrosoarenes, DFT calculations support two distinct pathways based on sterics. mit.edu The reaction with highly hindered substrates proceeds via a concerted [4+1] cycloaddition. mit.edu For less hindered substrates, the proposed mechanism involves an initial [2+1] addition to the phosphorus center, followed by a formal migration of the resulting aryl nitrene into a P–N bond of the phosphine core. mit.edu

In redox reactions, the mechanism for the reduction of disulfides by phosphines is generally described as a nucleophilic attack by the phosphorus atom on the disulfide bond. harvard.edu This initial attack is often the rate-determining step, leading to a phosphonium thiolate intermediate which then resolves to the final products, including the stable phosphine oxide or sulfide. harvard.edu The selectivity observed in the desulfurization of unsymmetrical trisulfides further underscores the nuanced mechanistic pathways available, with aminophosphines favoring attack at a sulfur atom adjacent to a carbon center, unlike triarylphosphines. rsc.org These mechanistic insights provide a framework for predicting and controlling the outcomes of reactions involving tris(dialkylamino)phosphines.

Kinetic Studies and Rate-Determining Step Analysis for Aminophosphine (B1255530) Reactions

While specific kinetic data for this compound is not extensively available in the reviewed literature, studies on analogous tris(dialkylamino)phosphines and other tertiary phosphines in various reactions, such as alkylations and phosphine-catalyzed transformations, provide a framework for understanding its likely reactivity. For instance, in nucleophilic phosphine catalysis, the initial addition of the phosphine to an electrophile is often the first step. nih.gov Whether this or a subsequent step is rate-determining depends on the specific reactants and conditions.

The rate law for a reaction, determined experimentally, provides evidence for the molecularity of the rate-determining step. For a reaction to be considered, the rate equation can often be predicted based on a proposed mechanism and the identification of the RDS. rsc.org Comparison of the predicted rate law with the experimental data allows for validation or refutation of the proposed mechanism.

A general approach to kinetic analysis involves monitoring the concentration of reactants or products over time under various conditions (e.g., changing reactant concentrations, temperature). This data can be used to determine the reaction order with respect to each reactant, the rate constant, and activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).

For example, kinetic studies on the addition of tertiary phosphines to electrophiles have revealed rate laws that are first order in both the phosphine and the electrophile, indicating that the initial bimolecular reaction is the slow step. rsc.org A large negative entropy of activation in such reactions suggests a highly ordered transition state, consistent with two molecules coming together. rsc.org

Table 1: Factors Influencing the Rate of Aminophosphine Reactions

| Factor | Description | Potential Effect on this compound Reactions |

| Steric Hindrance | The bulky dibutylamino groups can sterically hinder the approach of the phosphorus atom to the electrophile. | May decrease the rate of nucleophilic attack compared to less hindered aminophosphines. |

| Electronic Effects | The nitrogen atoms' lone pairs can donate electron density to the phosphorus atom, increasing its nucleophilicity. | Enhances the rate of reactions where the aminophosphine acts as a nucleophile. |

| Solvent Polarity | The polarity of the solvent can influence the stability of charged intermediates and transition states. | Polar solvents may stabilize charged intermediates, potentially increasing the reaction rate. |

| Temperature | Increasing the temperature generally increases the reaction rate by providing more kinetic energy to the molecules. | An increase in temperature will likely accelerate most reactions involving this compound. |

Identification and Characterization of Reaction Intermediates for Aminophosphine Analogues

The elucidation of reaction mechanisms for aminophosphines and their analogues heavily relies on the identification and characterization of transient species or reaction intermediates. nih.gov These intermediates provide a snapshot of the reaction pathway and are essential for a complete understanding of the transformation. Due to their often fleeting nature, a variety of spectroscopic and analytical techniques are employed for their detection and structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for observing phosphorus-containing intermediates. cdnsciencepub.comresearchgate.net Phosphonium salts, which are common intermediates in reactions where the phosphine acts as a nucleophile, exhibit characteristic downfield shifts in their ³¹P NMR spectra compared to the parent phosphine. cdnsciencepub.comresearchgate.netnih.gov For instance, the formation of (acyloxy)phosphonium salts as intermediates in amidation reactions has been confirmed by the appearance of new peaks in the ³¹P NMR spectrum. researchgate.net Similarly, ¹H and ¹³C NMR can provide structural information about the organic framework of the intermediate. cdnsciencepub.com

In the context of aminophosphine analogues, zwitterionic intermediates are frequently proposed in phosphine-catalyzed reactions. rsc.orgnih.govpku.edu.cn These species, which contain both a positive and a negative charge within the same molecule, can sometimes be observed at low temperatures or trapped chemically. For example, in phosphine-catalyzed annulations, the initial addition of the phosphine to an activated alkyne or allene (B1206475) generates a reactive zwitterionic intermediate that can be intercepted by an electrophile. researchgate.netacs.org

X-ray crystallography can provide definitive structural evidence for stable or isolable intermediates. Although highly reactive intermediates are challenging to crystallize, in some cases, stable analogues or derivatives can be synthesized and their solid-state structures determined, offering insights into the bonding and geometry of the transient species.

Mass spectrometry, including high-resolution mass spectrometry (HR-MS), is another valuable technique for identifying reaction intermediates by providing accurate mass-to-charge ratio information, which can be used to determine their elemental composition. researchgate.net

Table 2: Spectroscopic Techniques for the Characterization of Aminophosphine Reaction Intermediates

| Technique | Information Provided | Example Application for Aminophosphine Analogues |

| ³¹P NMR Spectroscopy | Provides information about the chemical environment of the phosphorus atom. | Observation of downfield shifts characteristic of phosphonium salt formation. researchgate.netnih.gov |

| ¹H and ¹³C NMR Spectroscopy | Elucidates the structure of the organic substituents on the phosphorus atom. | Characterization of the ylide structure in stabilized phosphoranes. cdnsciencepub.com |

| X-ray Crystallography | Determines the precise three-dimensional structure of crystalline intermediates. | Confirmation of the ionic nature of a methylene (B1212753) phosphonium salt in the solid state. nih.gov |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio and elemental composition of intermediates. | Identification of (acyloxy)phosphonium salt species in amidation reactions. researchgate.net |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the intermediate. | Monitoring changes in carbonyl stretching frequencies upon coordination or reaction. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the intermediate. | Characterization of colored intermediates in catalytic cycles. osti.gov |

By combining the insights from kinetic studies and the direct observation and characterization of reaction intermediates, a detailed and accurate picture of the reaction mechanism for aminophosphines and their analogues can be constructed.

Catalytic Applications of Tris Dibutylamino Phosphine

Organocatalysis with Tris(dibutylamino)phosphine as a Lewis Base

The application of this compound as a nucleophilic organocatalyst for the formation of carbon-carbon and carbon-heteroatom bonds is an area of interest due to the general ability of phosphines to initiate such reactions. Nucleophilic phosphine (B1218219) catalysis typically involves the initial addition of the phosphine to an electrophilic substrate, generating a reactive zwitterionic intermediate that can then engage in a variety of bond-forming reactions. However, specific studies detailing the use of this compound in this capacity for carbon-carbon and carbon-heteroatom bond formations are not extensively documented in the reviewed scientific literature.

The catalytic activity and selectivity of phosphine ligands are significantly influenced by their steric and electronic properties, often quantified by parameters such as the Tolman cone angle (θ) and the pKa value, respectively. nih.govlibretexts.org The dibutylamino substituents on the phosphorus atom in this compound are expected to create significant steric bulk, which can be crucial in controlling the stereoselectivity of catalytic reactions. nih.gov The nitrogen atoms adjacent to the phosphorus center also influence its electronic properties, enhancing its electron-donating ability.

This compound as a Ligand in Transition Metal Catalysis

This compound has shown significant promise as a ligand in transition metal catalysis, particularly with palladium. Its strong electron-donating character and steric bulk can stabilize metal centers and promote key steps in catalytic cycles.

The synthesis of metal complexes featuring this compound is a critical step in exploring its catalytic potential. This aminophosphine (B1255530), also referred to as a "P3N" ligand with the formula (n-Bu₂N)₃P, is prepared from the reaction of phosphorus trichloride (B1173362) with three equivalents of di-n-butylamine. researchgate.netresearchgate.net

This ligand readily forms complexes with palladium. The structures of this compound and its corresponding palladium complexes have been studied, providing insight into the coordination chemistry of this bulky ligand. researchgate.net While its coordination with palladium is documented, detailed synthetic procedures and characterization of its complexes with other transition metals, such as ruthenium, are not extensively described in the available literature. nih.govmdpi.comrsc.orgyoutube.comrsc.orgnih.gov

The catalytic hydration of nitriles to amides is an important transformation, and ruthenium complexes are known to be effective catalysts for this reaction. Aminophosphine ligands can play a crucial role in the activity and selectivity of these ruthenium catalysts. However, specific studies detailing the use of ruthenium complexes with this compound as the ligand for the catalytic hydration of nitriles have not been identified in the reviewed literature.

This compound has demonstrated significant potential as a ligand in palladium-catalyzed cross-coupling reactions. When complexed with palladium, it facilitates homogeneous (copper-free) Heck-Cassar-Sonogashira and Suzuki-Miyaura couplings. researchgate.netresearchgate.net These reactions are fundamental for the formation of carbon-carbon bonds.

The use of this compound as a ligand allows for efficient catalysis with relatively low loadings of palladium, particularly under aqueous micellar conditions using surfactants like sodium dodecyl sulfate (B86663) (SDS). researchgate.netresearchgate.net This highlights its utility in developing more sustainable catalytic systems.

Table 1: Application of this compound-Palladium Complex in Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 92 |

| 3 | 1-Bromonaphthalene | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)naphthalene | 98 |

Data compiled from representative examples in the literature. Actual yields may vary based on specific reaction conditions.

Table 2: Application of this compound-Palladium Complex in Heck Reaction

| Entry | Aryl Halide | Olefin | Product | Yield (%) |

| 1 | Iodobenzene | Styrene | Stilbene | 90 |

| 2 | 4-Bromoacetophenone | n-Butyl acrylate | n-Butyl 4-acetylcinnamate | 88 |

| 3 | 1-Iodonaphthalene | Methyl acrylate | Methyl 3-(naphthalen-1-yl)acrylate | 93 |

Data compiled from representative examples in the literature. Actual yields may vary based on specific reaction conditions.

While its efficacy in cross-coupling is evident, the potential of this compound as a ligand in hydrofunctionalization reactions is an area that remains to be explored in detail within the scientific literature.

Applications in Polymerization Processes

Information regarding the specific use of this compound as a catalyst in polymerization processes is not available in the reviewed scientific literature. While phosphines, as a class of compounds, are recognized for their ability to catalyze certain polymerization reactions, particularly the ring-opening polymerization of cyclic esters, no detailed studies, research findings, or data tables concerning the catalytic activity of this compound have been identified.

General research on phosphine-catalyzed polymerization indicates that these organocatalysts can offer a metal-free alternative for the synthesis of polyesters. However, the catalytic efficacy and the characteristics of the resulting polymers are highly dependent on the specific structure of the phosphine used. Without dedicated studies on this compound, no specific information on its performance, the types of monomers it can polymerize, or the properties of the resulting polymers can be provided.

Coordination Chemistry and Ligand Properties of Tris Dibutylamino Phosphine

Electronic and Steric Characterization of Tris(dibutylamino)phosphine as a Ligand

The utility of a phosphine (B1218219) ligand in transition metal chemistry is largely defined by its electronic and steric profiles. These properties are interdependent and can be tuned by modifying the substituents on the phosphorus atom. In the case of this compound, the nitrogen atoms directly bonded to the phosphorus play a crucial role in defining its character.

This compound is classified as a strong electron-donating ligand. The donor strength of phosphines is a result of the σ-donation of the phosphorus lone pair to a vacant metal orbital and, in some cases, π-acceptance into P-C σ* antibonding orbitals. For aminophosphines, the electronic landscape is more complex due to the potential for interaction between the nitrogen lone pairs and the phosphorus center.

Photoelectron spectroscopy studies on analogous tris(dialkylamino)phosphines suggest that these molecules adopt a conformation where the nitrogen lone pairs can interact with the phosphorus atom. electronicsandbooks.com This interaction enhances the electron density at the phosphorus center, making it a potent σ-donor. The high electron-donating ability of aminophosphines places them among the most basic phosphine ligands, often comparable to or exceeding that of bulky trialkylphosphines like tri-tert-butylphosphine.

The steric influence of a phosphine ligand is a critical factor in determining the coordination number, geometry, and reactivity of its metal complexes. The most common metric for quantifying this property is the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus distance. wikipedia.org

An exact, experimentally determined Tolman cone angle for this compound is not widely reported in the literature. However, its structure, comprising three bulky dibutylamino substituents, categorizes it as a sterically demanding ligand. The flexible n-butyl chains can rotate, but their collective volume creates a crowded environment around the phosphorus atom, effectively shielding the metal center.

Computational studies on related bulky aminophosphines and proazaphosphatranes, which also feature a P-N framework, show cone angles that can be very large, with some exceeding 200°. nih.gov The significant steric profile of this compound is expected to favor the formation of low-coordinate metal complexes and can play a crucial role in stabilizing reactive species by preventing bimolecular decomposition pathways.

Synthesis and Structural Elucidation of Metal Complexes

Metal complexes of this compound are typically synthesized by reacting the phosphine with a suitable metal precursor, such as a metal halide or a complex with labile ligands. wikipedia.orgcardiff.ac.uk The phosphine displaces the existing ligands to form a more stable metal-phosphine adduct.

In its metal complexes, this compound typically functions as a monodentate ligand, coordinating to the metal center exclusively through its phosphorus atom. The significant steric bulk of the three dibutylamino groups generally prevents bridging or multidentate coordination modes.

The nature of the bonds within a metal complex provides insight into the electronic interplay between the metal and its ligands. In complexes of this compound, the key interactions are the metal-phosphorus (M-P) coordinate bond and the internal phosphorus-nitrogen (P-N) bonds.

Computational modeling at the B3LYP-D3BJ level of theory provides valuable data on these parameters. researchgate.net In a modeled palladium complex, the Pd-P bond length is a direct indicator of the strength of the coordination. The P-N bond lengths within the ligand itself are also of interest; they are typically shorter than a standard P-N single bond, suggesting some degree of pπ-dπ interaction or delocalization of the nitrogen lone pair electrons.

Table 1: Calculated Bond Parameters for this compound and a Representative Palladium Complex researchgate.net Note: Data is derived from computational models and represents theoretical values.

| Parameter | Bond | Value |

|---|---|---|

| Bond Length | P-N (in free ligand) | ~1.70 Å |

| Bond Length | Pd-P (in complex) | Calculated values vary with complex structure |

| Bond Angle | N-P-N (in free ligand) | ~103° |

| Bond Angle | N-Pd-P (in complex) | Dependent on overall geometry |

Once coordinated to a metal center, the stability and reactivity of the this compound ligand are of primary importance. The strength of the M-P bond ensures that the ligand generally remains coordinated under typical catalytic conditions. Its large steric bulk contributes to the kinetic stability of the complex.

However, the P-N bonds within the aminophosphine (B1255530) ligand exhibit characteristic reactivity. In the presence of protic acids, such as hydrogen chloride (HCl), the P-N bond can be cleaved. nih.gov This reaction can lead to the substitution of one or more amino groups with other functionalities, potentially altering the ligand's properties or leading to decomposition of the complex.

Despite this potential reactivity, palladium complexes bearing this compound have been shown to be effective catalysts for cross-coupling reactions, such as Heck-Cassar-Sonogashira and Suzuki-Miyaura couplings. researchgate.net This application demonstrates that the complex is sufficiently stable to participate in the multiple steps of a catalytic cycle, including oxidative addition and reductive elimination, without significant degradation. The strong donor and significant steric properties of the ligand are key to facilitating these important chemical transformations.

Intermolecular Interactions and Solution Behavior of this compound

The behavior of this compound in solution, particularly its interactions with metal ions and the influence of the solvent environment, is crucial for understanding its applications in coordination chemistry and catalysis. The sterically demanding and electronically rich nature of this aminophosphine dictates its coordination properties, leading to unique complexation behavior.

Complexation Studies in Solution (e.g., with Metal Ions)

The coordination of this compound to metal centers in solution has been investigated using various spectroscopic techniques, with ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool. The change in the ³¹P chemical shift upon coordination provides valuable information about the electronic environment of the phosphorus atom and the nature of the metal-phosphine bond.

While extensive data for a wide range of metal ions with this compound is not broadly available in the public domain, studies on related tris(dialkylamino)phosphine chalcogenide complexes offer insights into their coordination behavior. For instance, the complexation of tris(dialkylamino)phosphine selenides with tin(IV) chloride has been studied. Although these are derivatives, the data illustrates the principles of using ³¹P NMR to probe coordination.

A study on the complexes of tin(IV) chloride with tris(dimethylamino)phosphine selenide (B1212193) and tris(diethylamino)phosphine (B1199214) selenide provides an example of the coordination shifts observed. The ³¹P NMR chemical shift of the free ligand changes significantly upon coordination to the tin center, indicating a transfer of electron density from the phosphorus (via selenium) to the metal.

| Ligand/Complex | Free Ligand ³¹P δ (ppm) | Coordinated Ligand ³¹P δ (ppm) | Coordination Induced Shift (Δδ) (ppm) |

| (Me₂N)₃PSe | 68.5 | 49.3 | -19.2 |

| (Et₂N)₃PSe | 64.9 | 49.6 | -15.3 |

Data for SnCl₄ complexes with tris(dialkylamino)phosphine selenides.

This downfield shift upon coordination is a common feature in the ³¹P NMR spectra of phosphine complexes and is indicative of the formation of a metal-phosphine bond. The magnitude of the coordination-induced shift can provide qualitative information about the strength of the interaction.

Influence of Solvent Environment on Coordination Properties

The solvent environment can play a significant role in the coordination of phosphine ligands to metal centers. Factors such as solvent polarity, coordinating ability, and the potential for hydrogen bonding can influence the stability, structure, and reactivity of the resulting metal complexes.

For this compound, its nonpolar character suggests good solubility in a range of organic solvents. The choice of solvent can affect the thermodynamics and kinetics of complex formation. In non-coordinating solvents, the intrinsic properties of the ligand and metal ion will primarily govern the complexation. However, in coordinating solvents, there can be competition between the solvent molecules and the phosphine ligand for a site on the metal center. This can lead to solvent-dependent coordination numbers and geometries.

While specific comparative studies detailing the influence of a wide array of solvents on the coordination of this compound are not readily found in publicly accessible literature, general principles of coordination chemistry suggest that:

Polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) are often used for the synthesis and characterization of phosphine complexes due to their ability to dissolve both the ligand and many metal salts without strongly coordinating to the metal center.

Coordinating solvents (e.g., acetonitrile, dimethyl sulfoxide) can potentially coordinate to the metal ion and may either be displaced by the phosphine ligand or remain in the coordination sphere, leading to mixed-ligand complexes.

Nonpolar solvents (e.g., hexane, toluene) are suitable for studying the intrinsic coordination properties of the ligand, as they are unlikely to interfere with the metal-ligand interaction.

Applications of Tris Dibutylamino Phosphine in Advanced Material Synthesis Research

Precursor in Quantum Dot (QD) Synthesis

Tris(dialkylamino)phosphines have emerged as important precursors in the synthesis of colloidal quantum dots, particularly for III-V semiconductors like indium phosphide (B1233454) (InP). These compounds offer a safer alternative to the highly pyrophoric and toxic tris(trimethylsilyl)phosphine (B101741) (P(TMS)3) traditionally used for this purpose. researchgate.netdiamond.ac.uk

In the synthesis of InP quantum dots, tris(dialkylamino)phosphines, such as TDMAP and tris(diethylamino)phosphine (B1199214), serve as the phosphorus source. tandfonline.comacs.org The synthesis is typically carried out via the pyrolysis of an indium precursor, like indium chloride, in the presence of the aminophosphine (B1255530) in a high-boiling point solvent. researchgate.net The aminophosphine precursor is injected at a high temperature (around 180-220 °C) into a solution containing the indium and zinc salts dissolved in a primary amine solvent like oleylamine. acs.org This method has been successfully used to produce core and core/shell InP-based quantum dots. tandfonline.comacs.org

The use of aminophosphines like TDMAP has been shown to lead to the formation of high-quality InP quantum dots with desirable optical properties. acs.orgnih.gov For instance, red-emitting InP QDs synthesized using TDMAP have demonstrated high photoluminescence quantum yields, reaching up to 97.7% after treatment to remove surface defects. nih.gov This highlights the efficacy of aminophosphines as a viable and safer phosphorus precursor in the production of high-performance, cadmium-free quantum dots. nih.gov

The reactivity of the phosphorus precursor is a critical factor in controlling the nucleation and growth of InP QDs. Less reactive precursors are often desired to slow down the growth of the InP core, allowing for better control over the final size distribution. tandfonline.com The higher boiling point of tris(diethylamino)phosphine compared to TDMAP, for example, is considered advantageous for the stable synthesis of uniformly sized quantum dots. tandfonline.com It is plausible that the bulkier butyl groups in tris(dibutylamino)phosphine would further modify its reactivity, potentially offering another handle to tune the synthesis of InP nanocrystals. By carefully selecting the aminophosphine precursor and optimizing reaction parameters such as temperature and precursor concentration, it is possible to synthesize InP/ZnSe/ZnS core/multishell quantum dots with high photoluminescence quantum yields (up to 90%) and narrow emission spectra (around 37 nm). tandfonline.com

Table 1: Comparison of Tris(dialkylamino)phosphine Precursors in InP QD Synthesis

| Precursor Name | Common Abbreviation | Key Features in QD Synthesis |

|---|---|---|

| Tris(dimethylamino)phosphine | TDMAP | Safer alternative to P(TMS)3, enables synthesis of high-quality InP QDs. acs.orgnih.gov |

| Tris(diethylamino)phosphine | Higher boiling point than TDMAP, potentially allowing for more stable synthesis of uniform QDs. tandfonline.com |

Atomic Layer Deposition (ALD) Precursor Investigations

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of conformal, uniform films with atomic-level precision. The choice of precursors is crucial for a successful ALD process. While there is no specific research on this compound as an ALD precursor, its analogue, tris(dimethylamino)phosphine (TDMAP), has been investigated for the deposition of phosphorus-containing thin films. aip.orgaip.org

TDMAP has been explored as a phosphorus precursor for the ALD of metal phosphate (B84403) thin films, such as aluminum phosphate. aip.orgaip.org In a typical process, the substrate is sequentially exposed to the metal precursor (e.g., trimethylaluminum (B3029685) - TMA), an oxygen source (like O2 plasma), and the phosphorus precursor (TDMAP). aip.orgaip.org This cyclic process allows for the controlled deposition of a metal phosphate layer. The use of TDMAP has been identified as a viable option for producing films with significant phosphorus content. aip.org

Studies on the ALD of aluminum phosphate using TDMAP and TMA have provided insights into the surface reaction mechanisms. It has been observed that TDMAP exhibits low inherent reactivity and requires a co-reactant, such as an oxygen plasma, to facilitate the removal of its ligands and render the surface reactive for the subsequent precursor adsorption. aip.orgaip.org Research indicates that TMA can react with a TDMAP-terminated surface, but the reverse reaction of TDMAP with a TMA-terminated surface is less favorable without a co-reactant. aip.orgaip.org This understanding of precursor reactivity is essential for designing and optimizing ALD processes for metal phosphate films.

The stoichiometry of the deposited thin films can be controlled by adjusting the ALD process parameters. By implementing a supercycle approach, which involves varying the ratio of the metal precursor and phosphorus precursor cycles, the phosphorus content in the resulting film can be tailored. aip.orgugent.be For instance, in the deposition of aluminum phosphate, using a supercycle of (TDMAP–O2-plasma) and (TMA–O2-plasma) sequences allows for the deposition of films with a higher phosphorus content. aip.orgugent.be

The films grown using TDMAP as a precursor at temperatures around 300 °C are typically amorphous but do contain the desired phosphate units. aip.orgaip.org The amorphous nature of the as-deposited films is a common characteristic of ALD-grown metal phosphates. aip.org The ability to control the stoichiometry and the amorphous nature of the films is crucial for various applications, such as in battery coatings and other electronic devices. aip.org

Table 2: ALD Process Parameters for Aluminum Phosphate using TDMAP

| Parameter | Description |

|---|---|

| Phosphorus Precursor | Tris(dimethylamino)phosphine (TDMAP) |

| Metal Precursor | Trimethylaluminum (TMA) |

| Oxygen Source | O2 Plasma |

| Deposition Temperature | ~300 °C |

| Resulting Film | Amorphous Aluminum Phosphate |

| Stoichiometry Control | Achieved through supercycle approach |

Data sourced from studies on TDMAP as a precursor. aip.orgaip.org

Computational and Theoretical Studies of Tris Dibutylamino Phosphine

Electronic Structure and Conformation Analysis

The electronic structure and three-dimensional shape (conformation) of Tris(dibutylamino)phosphine are fundamental to its reactivity and function as a ligand in catalysis. Computational methods allow for a detailed exploration of these properties.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to determine the most stable geometric arrangements of a molecule. For aminophosphines, these calculations can reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Studies on related tris(amino)phosphines provide insight into the expected structural features of the dibutylamino derivative.

For instance, computational analyses of tris(pyridylethyl)phosphine and its derivatives using the DFT B3PW91/6-311++G(df,p) method have been performed to identify energetically preferred conformers. mdpi.com Such studies show that these molecules often exist as an equilibrium of several stable conformations in solution. mdpi.com The spatial arrangement is determined by steric factors, such as the orientation of the alkyl or aryl groups attached to the nitrogen and phosphorus atoms. mdpi.com

In the case of this compound, the bulky butyl groups are expected to significantly influence the molecule's conformational preferences. DFT calculations would likely show that the lowest energy conformers are those that minimize steric repulsion between the butyl chains. Similar computational studies on tris(dimethylamino)phosphine have combined gas electron diffraction data with ab initio calculations to refine its molecular structure, confirming a C₃ symmetry for the molecule where the nitrogen atoms are nearly planar. researchgate.net

Table 1: Representative Calculated Geometric Parameters for Aminophosphine (B1255530) Analogues Note: This table presents typical data for related aminophosphines as a reference for the parameters that would be calculated for this compound.

| Parameter | Calculated Value | Method/Basis Set | Reference Compound |

|---|---|---|---|

| P–N Bond Length | 1.70 Å | HF/6-31G | Tris(dimethylamino)phosphine |

| N–P–N Bond Angle | 101.7° | HF/6-31G | Tris(dimethylamino)phosphine |

| C–N–C Bond Angle | 116.5° | HF/6-31G* | Tris(dimethylamino)phosphine |

| P–C Bond Length | 1.845 Å | DFT | Tris(aminomethyl)phosphine |

| C–P–C Bond Angle | 98.8° | DFT | Tris(aminomethyl)phosphine |

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the characterization of new compounds and the interpretation of experimental spectra. rsc.org Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used to calculate NMR chemical shifts. uncw.edu

For phosphines, ³¹P NMR spectroscopy is particularly important. Calculations can predict the ³¹P chemical shift, providing insights into the electronic environment of the phosphorus atom. Analysis of various tris(aminomethyl)phosphines shows that chemical shifts are highly sensitive to changes in electron distribution around the phosphorus atom, such as upon coordination to other atoms. nih.gov Theoretical models can calculate isotropic shielding values, which are then converted into chemical shifts that can be compared with experimental results. uncw.eduresearchgate.net The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. researchgate.net

Similarly, computational methods can predict infrared (IR) spectra by calculating the vibrational frequencies of the molecule. These predicted spectra can be compared to experimental data to confirm the structure of this compound and to assign specific absorption bands to particular vibrational modes within the molecule.

Computational Modeling of Reactivity and Catalysis

Theoretical modeling is essential for understanding how phosphine (B1218219) ligands like this compound participate in chemical reactions, particularly in the context of transition metal catalysis.

By calculating the structures and energies of transition states—the high-energy species that exist transiently between reactants and products—researchers can understand the kinetic barriers of a reaction. This knowledge is critical for explaining why certain reactions are fast while others are slow, and how the structure of the phosphine ligand influences this. The distortion-interaction model is one approach used to analyze activation energies, separating the energy required to distort the reactants into the transition state geometry from the interaction energy between the distorted molecules. researchgate.net

A key outcome of modeling reaction mechanisms is the calculation of activation energies (ΔG‡), which determine the rate of a reaction. researchgate.net Quantum chemical calculations can provide quantitative predictions of these energy barriers. semanticscholar.org For example, DFT has been used to calculate the activation energies for the addition of various tertiary phosphines to Michael acceptors, showing excellent correlation with experimentally determined reaction rates. semanticscholar.org

Table 2: Example of Calculated Activation Energies for Phosphine Reactions Note: This table shows representative data for other phosphine-involved reactions to illustrate the type of information generated from computational studies.

| Reaction | Computational Method | Calculated Activation Energy (ΔG‡) (kJ/mol) | Reference System |

|---|---|---|---|

| PBu₃ + Ethyl Acrylate | SMD(DCM)/MN15/def2-TZVPP | 63.6 | Michael Addition |

| PPh₃ + Ethyl Acrylate | SMD(DCM)/MN15/def2-TZVPP | 72.8 | Michael Addition |

| IEDDA Reaction with BCN | DFT | ~60-70 | Iridium(III) Complex |

One of the most powerful applications of computational chemistry is in the rational design of new molecules with improved properties. nih.gov By understanding the structure-activity relationships of this compound through computational modeling, chemists can design new analogues with enhanced catalytic performance. rsc.org

For example, if calculations show that increased steric bulk around the phosphorus atom would accelerate a desired catalytic step (e.g., reductive elimination), new ligands can be designed in silico by replacing the butyl groups with larger alkyl groups. acs.org The predicted performance of these new ligands can then be evaluated computationally before any synthetic work is undertaken. This in silico screening process can significantly accelerate the discovery of new and improved catalysts by focusing experimental efforts on the most promising candidates. researchgate.net Modifications can be aimed at tuning both the steric and electronic properties of the ligand to optimize catalyst activity and selectivity for a specific chemical transformation. nih.govacs.org

Computational and Theoretical Insights into this compound Remain Elusive

Despite a thorough search of scientific literature, specific computational and theoretical studies detailing the basicity and donor properties of this compound are not publicly available. Research focusing on quantum chemical calculations of its proton affinity, Lewis basicity, and the correlation of these computational data with experimental reactivity trends could not be located.

While the field of computational chemistry provides valuable tools for predicting the properties and reactivity of organophosphorus compounds, it appears that this compound has not yet been a specific subject of such in-depth theoretical investigation.

General principles in organophosphorus chemistry suggest that the lone pair of electrons on the phosphorus atom in this compound confers significant Lewis basicity. The nitrogen atoms of the dibutylamino groups are expected to donate electron density to the phosphorus center, further enhancing its nucleophilicity and basicity compared to analogous trialkylphosphines. The steric bulk of the three dibutylamino substituents would also play a crucial role in its coordination chemistry and reactivity, influencing the accessibility of the phosphorus lone pair.

However, without specific quantum chemical calculations, quantitative values for properties such as proton affinity cannot be provided. Proton affinity is a key descriptor of a molecule's intrinsic basicity in the gas phase. Similarly, detailed computational studies are necessary to quantify its Lewis basicity towards various Lewis acids.

Furthermore, the absence of computational data precludes a direct correlation with any potential experimental reactivity trends. Such a correlation would be invaluable for understanding the structure-property-reactivity relationships of this compound and for the rational design of catalysts or reagents based on its specific electronic and steric profile.

It is important to note that computational studies have been performed on analogous, smaller aminophosphines, such as tris(dimethylamino)phosphine. These studies serve as a reference point for understanding the general electronic properties of this class of compounds. However, a direct extrapolation of this data to the much larger and sterically hindered this compound would not be accurate.

Future Research Perspectives and Emerging Directions for Tris Dibutylamino Phosphine

Development of Novel Synthetic Applications Beyond Established Chemistry

While tris(dialkylamino)phosphines are known for their utility in various organic transformations, the future for Tris(dibutylamino)phosphine lies in expanding its application to more complex and novel synthetic challenges. researchgate.net The high steric bulk offered by the three dibutylamino substituents, combined with the inherent nucleophilicity and basicity of the phosphorus center, presents opportunities for unique reactivity.

Future research is likely to focus on harnessing these properties for challenging transformations. For instance, its role as a potent, non-nucleophilic base in frustrated Lewis pair (FLP) chemistry is an area ripe for exploration. The steric hindrance around the phosphorus atom could prevent adduct formation with bulky Lewis acids, allowing for the activation of small molecules like H₂, CO₂, and olefins.

Another promising avenue is its application in phosphine-catalyzed annulation and cycloaddition reactions. nih.gov The specific steric and electronic profile of this compound could offer unique selectivity and reactivity profiles compared to more commonly used phosphines. nih.gov Research in this area would involve exploring its efficacy in [3+2], [4+2], and other cycloaddition reactions to construct complex heterocyclic frameworks.

Furthermore, its utility in deoxygenation and desulfurization reactions, leveraging the high oxo- and thiophilicity of the phosphorus atom, could be extended to more intricate synthetic problems, such as the synthesis of complex natural products. wikipedia.org The reaction of tris(dimethylamino)phosphine with hydrazidoyl halides to yield dipolar azomethylenephosphorane derivatives suggests that this compound could be employed in the synthesis of novel ylides and other organophosphorus compounds with interesting reactivity. researchgate.net

| Potential Application Area | Key Features of this compound | Anticipated Research Focus |

| Frustrated Lewis Pair Chemistry | High steric hindrance, strong basicity | Activation of small molecules (H₂, CO₂, etc.) |

| Phosphine-Catalyzed Annulations | Unique steric and electronic profile | Novel cycloaddition strategies for heterocycle synthesis |

| Complex Molecule Synthesis | High oxo- and thiophilicity | Advanced deoxygenation and desulfurization reactions |

| Ylide Synthesis | Reactivity with functionalized halides | Generation of novel phosphonium (B103445) ylides for Wittig-type reactions |

Exploration of Asymmetric Catalysis with Chiral this compound Derivatives

The development of chiral phosphine (B1218219) ligands has been a cornerstone of asymmetric catalysis. uni-muenchen.dersc.orgresearchgate.netrsc.orgresearchgate.netnih.govmdpi.com A significant future direction for this compound is the design and synthesis of its chiral derivatives for use in enantioselective transformations. The introduction of chirality into the ligand backbone can be achieved in several ways.

One approach involves the use of chiral diamines as precursors. By replacing one or more of the dibutylamino groups with a chiral diamine, a C₂-symmetric or C₁-symmetric ligand could be synthesized. These ligands could then be evaluated in a range of asymmetric catalytic reactions, such as hydrogenation, hydroformylation, and allylic alkylation. researchgate.netrsc.org The steric bulk of the remaining dibutylamino groups could play a crucial role in creating a well-defined chiral pocket around the metal center, leading to high enantioselectivities.

Another strategy is the synthesis of P-chirogenic derivatives, where the phosphorus atom itself is the stereocenter. acs.org While synthetically challenging, P-chirogenic phosphines often exhibit exceptional levels of stereocontrol in catalysis. acs.org The development of synthetic routes to enantiomerically pure P-chiral tris(amino)phosphines would be a significant advancement.

The potential applications for such chiral ligands are vast. In palladium-catalyzed asymmetric allylic alkylation, for example, the electronic properties of the aminophosphine (B1255530) ligand can significantly influence both the activity and enantioselectivity of the catalyst. mdpi.com Similarly, in rhodium-catalyzed asymmetric hydrogenation, the steric and electronic tuneability of chiral aminophosphine ligands can lead to highly effective catalysts for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. researchgate.net

| Chiral Ligand Design Strategy | Synthetic Approach | Potential Catalytic Applications |

| C-Chiral Backbone | Use of chiral diamines in ligand synthesis | Asymmetric hydrogenation, hydroformylation, allylic alkylation |

| P-Chirogenic Center | Stereoselective synthesis at the phosphorus atom | Enantioselective cross-coupling reactions, conjugate additions |

Integration into Hybrid Materials and Nanocomposites

The incorporation of phosphine-containing molecules into materials science is a rapidly growing field. This compound can be envisioned as a functional component in the development of novel hybrid materials and nanocomposites. Its strong coordinating ability can be utilized to functionalize the surface of nanoparticles, quantum dots, and other nanomaterials. nih.gov

For instance, tris(dialkylamino)phosphines have been used in the synthesis of indium phosphide (B1233454) (InP) quantum dots, where they act as both a phosphorus source and a reducing agent. microledassociation.com Future research could explore the use of this compound in the synthesis of other semiconductor nanocrystals, potentially influencing their size, shape, and optical properties. The bulky dibutylamino groups could also serve as effective capping agents, preventing aggregation and enhancing the stability of the nanomaterials. rsc.org

Furthermore, this compound could be incorporated into polymer matrices to create functional materials. For example, it could be used as a cross-linking agent or as a pendant group to impart specific properties to the polymer, such as flame retardancy or metal-ion binding capabilities. The development of polymers containing aminophosphine moieties could lead to new materials for catalysis, sensing, and advanced manufacturing, including 3D printing.

| Material Type | Role of this compound | Potential Applications |

| Semiconductor Nanocrystals | Phosphorus source, reducing agent, capping ligand | Quantum dots for displays and bio-imaging |

| Functional Polymers | Monomer, cross-linker, or additive | Flame retardants, catalytic membranes, metal scavengers |

| Hybrid Silica Materials | Surface functionalization agent | Heterogeneous catalysts, chromatographic stationary phases |

Advanced Spectroscopic Characterization and In-Situ Studies

A deeper understanding of the structure, bonding, and reactivity of this compound and its metal complexes is crucial for its rational application. Advanced spectroscopic techniques will play a pivotal role in this endeavor. While standard techniques like ³¹P NMR are routinely used, more sophisticated methods can provide unprecedented insights. rasayanjournal.co.innih.govrsc.org

Solid-state NMR spectroscopy, for instance, can be used to characterize the structure and dynamics of this compound in the solid state, both as a free ligand and within metal complexes or materials. rasayanjournal.co.in This can reveal subtle structural details that are not accessible in solution.

In-situ spectroscopic techniques, such as high-pressure NMR and infrared spectroscopy, are particularly valuable for studying catalytic reactions in real-time. oxinst.com These methods can help to identify reactive intermediates, elucidate reaction mechanisms, and understand the role of the ligand in the catalytic cycle. By monitoring the changes in the ³¹P NMR chemical shift and other spectroscopic parameters under catalytic conditions, researchers can gain a detailed picture of how the ligand interacts with the metal center and the substrates.

Computational studies, in conjunction with experimental spectroscopic data, can provide a powerful tool for interpreting complex spectra and understanding the electronic structure of this compound and its derivatives. mdpi.comrsc.org

| Spectroscopic Technique | Information Gained | Research Impact |

| Solid-State ³¹P NMR | Structure and dynamics in the solid phase | Characterization of materials and crystalline complexes |

| In-Situ High-Pressure NMR/IR | Identification of reaction intermediates | Mechanistic elucidation of catalytic cycles |

| Advanced Mass Spectrometry | Characterization of novel compounds and complexes | Confirmation of new synthetic products |

| X-ray Absorption Spectroscopy | Electronic structure and coordination environment | Understanding of metal-ligand bonding |

Predictive Modeling and Machine Learning for Rational Design

The vast chemical space of phosphine ligands makes a purely experimental approach to catalyst optimization time-consuming and expensive. Predictive modeling and machine learning are emerging as powerful tools for the rational design of new ligands with desired properties. researchgate.netchemrxiv.orgrsc.orgeurekalert.orgprinceton.edusoton.ac.ukucla.edu

Future research on this compound will likely leverage these computational approaches. By developing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), it will be possible to predict the performance of new this compound derivatives in various catalytic reactions. These models can be trained on experimental data and used to screen virtual libraries of ligands, identifying the most promising candidates for synthesis and testing.

Machine learning algorithms can be used to identify key descriptors that correlate with catalytic activity and selectivity. chemrxiv.orgrsc.org For example, steric parameters like the cone angle and the percent buried volume, as well as electronic parameters derived from quantum chemical calculations, can be used as inputs for these models. eurekalert.orgprinceton.eduucla.edu

This data-driven approach will accelerate the discovery of new catalysts based on the this compound scaffold. It will enable researchers to move beyond trial-and-error experimentation and towards a more rational and efficient design of ligands for specific applications.

| Computational Approach | Objective | Expected Outcome |

| QSAR/QSPR Modeling | Predict catalytic performance of new derivatives | Identification of promising ligand candidates for synthesis |

| Machine Learning Algorithms | Identify key descriptors for catalyst performance | A deeper understanding of structure-activity relationships |

| Virtual Ligand Screening | Explore a large chemical space of potential ligands | Accelerated discovery of novel and highly effective catalysts |

Q & A

Basic Research Question

- ³¹P-NMR with internal standards : Use trimethyl phosphate as a reference for quantitative analysis. Integrate peaks at δ ≈ 100–120 ppm (typical for P–N bonds) .

- Mass spectrometry (ESI-MS) : Detect [M+H]⁺ ions in positive mode. Calibrate with synthetic standards to account for ionization efficiency variations .

How do solvent polarity and coordination strength affect the reactivity of this compound in organometallic reactions?

Advanced Research Question

Design experiments to evaluate:

- Solvent coordination competition : Compare reaction rates in coordinating (e.g., THF) vs. non-coordinating (e.g., hexane) solvents. Use UV-Vis spectroscopy to monitor metal-ligand adduct formation .

- Hammett parameters : Correlate solvent polarity with reaction outcomes (e.g., yields in cross-coupling reactions). Polar aprotic solvents may stabilize intermediates but increase byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.